Piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)-
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Overview
Description
Piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)- is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a 4-nitro-1-naphthalenyl group attached to the piperidine ring at the 4-position, along with a methyl group at the same position. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpiperidine with 4-nitro-1-naphthaldehyde under acidic conditions to form the desired compound. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of piperidine derivatives often involves large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reactors allows for efficient and scalable production of piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)- .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 4-methyl-4-(4-amino-1-naphthalenyl)piperidine.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
Piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its biological activity .
Comparison with Similar Compounds
Piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)- can be compared with other similar compounds, such as:
Piperine: A naturally occurring alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine derivative with anti-inflammatory and anticancer activities.
These compounds share the piperidine core structure but differ in their substituents and biological activities, highlighting the unique properties of piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)- .
Properties
CAS No. |
870888-38-3 |
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Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
4-methyl-4-(4-nitronaphthalen-1-yl)piperidine |
InChI |
InChI=1S/C16H18N2O2/c1-16(8-10-17-11-9-16)14-6-7-15(18(19)20)13-5-3-2-4-12(13)14/h2-7,17H,8-11H2,1H3 |
InChI Key |
OZCPYVFVKKEQKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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